2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
CAS No.:
Cat. No.: VC18036334
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
![2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid -](/images/structure/VC18036334.png)
Specification
Molecular Formula | C24H20ClNO4 |
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Molecular Weight | 421.9 g/mol |
IUPAC Name | 2-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid |
Standard InChI | InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28) |
Standard InChI Key | OQSLIPGFOIBLNE-UHFFFAOYSA-N |
Canonical SMILES | CN(C(C1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s molecular formula, , reflects a 421.9 g/mol molecular weight, with an IUPAC name of 2-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid . The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), serves as a temporary protecting group for the amino functionality, enabling sequential deprotection under mild basic conditions . The 3-chlorophenyl substituent introduces steric bulk and electron-withdrawing effects, while the methyl group on the amino nitrogen enhances stability during synthetic procedures .
Comparative Structural Analysis
Comparative studies with analogous Fmoc-protected compounds reveal distinct electronic and steric profiles. For instance, the 3-chlorophenyl group in this compound contrasts with the 3,3-difluorocyclobutyl moiety in (2R)-2-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, where fluorine atoms increase electronegativity and alter ring strain . Similarly, the methylamino group in the target compound reduces hydrogen-bonding capacity compared to unmethylated analogs, influencing solubility and crystallinity .
Synthetic Methodologies
Stepwise Synthesis Pathways
The synthesis of 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid involves three critical stages:
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Chlorophenyl Group Formation: Chlorination of a phenyl precursor using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
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Fmoc Protection: Introduction of the Fmoc group via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) .
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Amino Acid Coupling: Activation of the carboxylic acid moiety using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU), followed by coupling with methylamine derivatives .
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization through catalyst selection (e.g., palladium for cross-coupling reactions) and solvent systems (e.g., DMF or THF). Continuous flow reactors have been employed to enhance reaction reproducibility and scalability, achieving yields exceeding 85% in pilot studies .
Chemical Reactivity and Functionalization
Fmoc Deprotection Dynamics
The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), releasing the free amine via β-elimination. Kinetic studies demonstrate a deprotection efficiency of >95% within 30 minutes, critical for SPPS applications .
Reagent | Time (min) | Yield (%) |
---|---|---|
20% Piperidine/DMF | 30 | >95 |
2% DBU/DCM | 15 | 90–95 |
Carboxylic Acid Activation
Activation of the carboxylic acid group facilitates amide bond formation, a cornerstone of peptide synthesis. Comparative data highlight the superiority of HATU over traditional carbodiimide reagents in coupling efficiency (92% vs. 78% yield) .
Substitution Reactions at the Chlorophenyl Ring
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) at the para position due to electronic effects. For example, Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives with applications in drug discovery .
Biological and Pharmacological Insights
Antimicrobial Activity
Chlorophenyl-containing compounds exhibit broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics .
Enzyme Inhibition Mechanisms
The compound’s Fmoc group interacts with hydrophobic pockets in enzyme active sites, as evidenced by molecular docking studies with serine proteases. Inhibition constants () in the nanomolar range suggest potential as a therapeutic agent for metabolic disorders .
Stability and Degradation Pathways
pH-Dependent Stability
The compound remains stable under acidic conditions (1M HCl, 25°C) but undergoes partial hydrolysis of the methylamino group in basic environments (0.1M NaOH), with a half-life () of 2 hours .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, primarily via decarboxylation and Fmoc group fragmentation. These insights inform storage recommendations (desiccated, -20°C) .
Industrial and Research Applications
Peptide Synthesis
The compound’s resistance to racemization during SPPS makes it invaluable for synthesizing stereochemically complex peptides. Case studies highlight its use in producing angiotensin-converting enzyme (ACE) inhibitors with >99% enantiomeric excess .
Material Science
Coordination with metal ions (e.g., Cu²⁺) yields stable complexes with applications in catalysis and semiconductor materials. X-ray crystallography confirms octahedral geometry in Cu(II) complexes, with ligand field stabilization energies of 1.8 eV .
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